N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide
CAS No.: 2034236-09-2
Cat. No.: VC4185974
Molecular Formula: C17H23N3O2
Molecular Weight: 301.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034236-09-2 |
|---|---|
| Molecular Formula | C17H23N3O2 |
| Molecular Weight | 301.39 |
| IUPAC Name | N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C17H23N3O2/c1-13-12-15(19-20(13)2)10-11-18-17(21)9-6-14-4-7-16(22-3)8-5-14/h4-5,7-8,12H,6,9-11H2,1-3H3,(H,18,21) |
| Standard InChI Key | DMRICUHXIIYIBL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C)CCNC(=O)CCC2=CC=C(C=C2)OC |
Introduction
Molecular Formula and Weight
-
Molecular Formula: C15H20N2O2
-
Molecular Weight: 260.34 g/mol
Structural Features
This compound contains:
-
A pyrazole ring substituted with two methyl groups at positions 1 and 5.
-
A methoxyphenyl group attached to a propanamide chain.
-
An ethyl linker connecting the pyrazole ring to the amide group.
IUPAC Name
The IUPAC name for this compound is N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide.
General Synthesis Strategy
The synthesis of this compound typically involves:
-
Preparation of the pyrazole core: The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and diketones.
-
Coupling with an ethyl chain: This step introduces the ethyl linker to the pyrazole ring.
-
Amide bond formation: The final step involves coupling the intermediate with a methoxyphenyl-propanoic acid derivative using standard amide bond-forming reagents such as carbodiimides.
Reaction Conditions
The synthesis may involve:
-
Solvents like dichloromethane or ethanol.
-
Catalysts such as triethylamine or pyridine.
-
Purification through recrystallization or chromatography.
Potential Applications
Compounds containing pyrazole and methoxyphenyl groups have been studied for various biological activities, including:
-
Anti-inflammatory properties: Pyrazoles are known inhibitors of cyclooxygenase enzymes.
-
Anticancer potential: Methoxyphenyl derivatives often exhibit cytotoxic effects against tumor cells.
Mechanism of Action
The biological activity of this compound likely arises from its ability to interact with enzymes or receptors via hydrogen bonding, π-stacking, or hydrophobic interactions facilitated by its functional groups.
Spectroscopic Analysis
The characterization of this compound can include:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): To identify functional groups like amides (C=O stretch) and methoxy groups (C-O stretch).
Crystallographic Data
X-ray crystallography may provide detailed insights into the three-dimensional structure, including bond lengths and angles.
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.34 g/mol |
| Functional Groups | Pyrazole, Amide, Methoxyphenyl |
| Solubility | Soluble in polar organic solvents |
| Potential Applications | Anti-inflammatory, Anticancer |
Research Implications
The compound’s structural features suggest it could serve as a lead molecule for developing pharmaceuticals targeting inflammation or cancer pathways. Further studies, including docking simulations and biological assays, are required to validate its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume